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An In-depth Technical Guide to Butacetin (CAS: 2109-73-1)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Butacetin** is a compound for which there is limited publicly available research data. This guide compiles the available information and provides theoretical and generalized experimental protocols based on the chemical class and reported therapeutic categories. The experimental protocols are for informational purposes and should be adapted and validated by researchers.

Introduction

Butacetin, with the CAS registry number 2109-73-1, is an organic compound classified as an analgesic and antidepressant.[1] Its chemical name is N-[4-(1,1-dimethylethoxy)phenyl]acetamide, and it is also known by synonyms such as 4'-tert-butoxyacetanilide. Structurally, it belongs to the acetanilide class of compounds, which includes other well-known analgesics like acetaminophen and phenacetin. This guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, proposed mechanism of action, and standardized experimental protocols for the evaluation of its biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Butacetin** is presented in Table 1.



Property	Value	Reference(s)
CAS Number	2109-73-1	[1]
Molecular Formula	C12H17NO2	[1]
Molecular Weight	207.27 g/mol	[1]
IUPAC Name	N-[4-(1,1- dimethylethoxy)phenyl]acetami de	[2]
Synonyms	4'-tert-butoxyacetanilide, Tromal, BW 63-90	[1][2]
Appearance	Plates (from 66% aqueous alcohol)	[1]
Melting Point	130 °C	[1]
Canonical SMILES	CC(=O)NC1=CC=C(C=C1)OC (C)(C)C	
InChIKey	QTNZYVAMNRDUAD- UHFFFAOYSA-N	

Synthesis of Butacetin

A plausible synthetic route for **Butacetin** starts from p-fluoronitrobenzene.[3] The synthesis involves a three-step process: nucleophilic aromatic substitution, reduction of the nitro group, and N-acetylation.

Experimental Protocol: A Representative Synthesis

Disclaimer: The following is a representative protocol based on the described synthetic route and general organic chemistry principles. It has not been experimentally validated for **Butacetin** specifically and should be optimized.

Step 1: Synthesis of 1-(tert-butoxy)-4-nitrobenzene



- To a solution of potassium tert-butoxide (1.2 equivalents) in dry tetrahydrofuran (THF), add p-fluoronitrobenzene (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(tert-butoxy)-4nitrobenzene.

Step 2: Synthesis of 4-(tert-butoxy)aniline

- To a solution of 1-(tert-butoxy)-4-nitrobenzene (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 equivalents).
- Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
- After cooling to room temperature, pour the mixture into ice-water and basify with a saturated sodium bicarbonate solution until the pH is ~8.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(tert-butoxy)aniline.

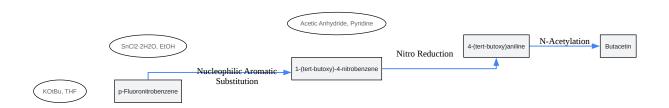
Step 3: Synthesis of **Butacetin** (N-[4-(1,1-dimethylethoxy)phenyl]acetamide)

- Dissolve 4-(tert-butoxy)aniline (1.0 equivalent) in dichloromethane (DCM).
- Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
- Slowly add acetic anhydride (1.1 equivalents) dropwise.



- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
- Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Recrystallize the crude product from 66% aqueous ethanol to obtain pure **Butacetin**.[1]

Synthesis Workflow Diagram



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Synthesis workflow for **Butacetin**.

Putative Pharmacological Action Proposed Mechanism of Action

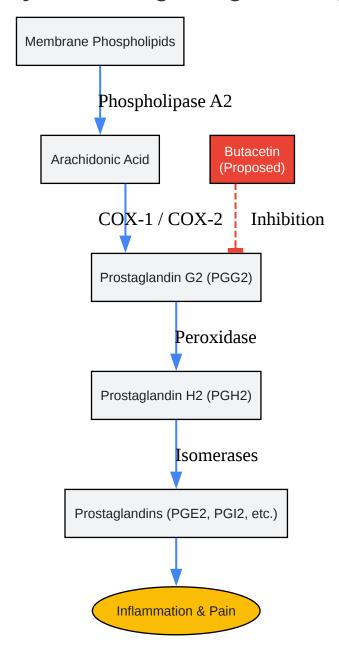
Direct experimental evidence for the mechanism of action of **Butacetin** is not available in the public domain. However, based on its structural similarity to phenacetin and other acetanilide analgesics, it is hypothesized that **Butacetin** acts as an inhibitor of cyclooxygenase (COX) enzymes.[4] By inhibiting COX-1 and COX-2, **Butacetin** would block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] This reduction in prostaglandin synthesis in the central nervous system is believed to be the primary mechanism for its analgesic effects.[4]

The antidepressant activity of **Butacetin** is less understood. Some analgesics have shown antidepressant properties, and the mechanism may involve complex interactions with



neurotransmitter systems, but specific pathways for **Butacetin** have not been elucidated.

Prostaglandin Synthesis Signaling Pathway



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Proposed inhibition of the Prostaglandin Synthesis Pathway by **Butacetin**.

Biological Evaluation: Experimental Protocols



The following are generalized protocols for assessing the analgesic and antidepressant activities of a compound like **Butacetin**.

Analgesic Activity: Hot Plate Test

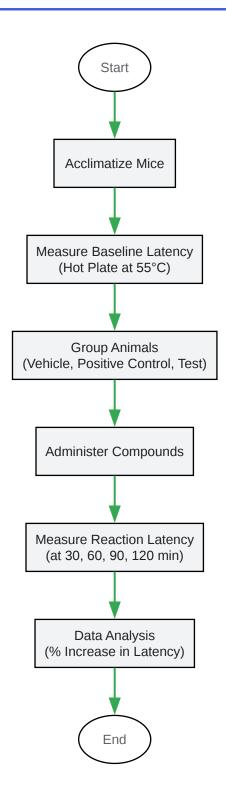
The hot plate test is a common method to evaluate the central analgesic activity of a substance.

Protocol:

- Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week.
- Apparatus: A hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5 °C.
- Procedure: a. Divide the animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., morphine, 5 mg/kg, i.p.), and test groups (**Butacetin** at various doses, e.g., 10, 20, 50 mg/kg, i.p. or p.o.). b. Measure the baseline latency by placing each mouse on the hot plate and recording the time (in seconds) until it shows a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage. c. Administer the vehicle, positive control, or test compound. d. At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mouse back on the hot plate and record the reaction latency.
- Data Analysis: The increase in reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect.

Experimental Workflow:





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Workflow for the Hot Plate Test.

Antidepressant Activity: Forced Swim Test

The forced swim test is a widely used behavioral test to screen for antidepressant activity.





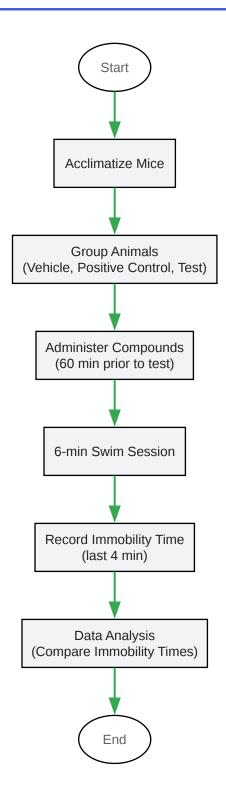


Protocol:

- Animals: Use male C57BL/6 mice (20-25 g).
- Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
- Procedure: a. Divide the animals into groups (n=8-10): Vehicle control, positive control (e.g., imipramine, 15 mg/kg, i.p.), and test groups (**Butacetin** at various doses). b. Administer the compounds 60 minutes before the test. c. Gently place each mouse individually into the cylinder for a 6-minute session. d. Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
- Data Analysis: A significant decrease in the duration of immobility in the test groups compared to the vehicle control group suggests an antidepressant-like effect.

Experimental Workflow:





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Workflow for the Forced Swim Test.

Quantitative Biological Data



There is a significant lack of publicly available quantitative data regarding the biological activity of **Butacetin**. Key parameters such as IC_{50} values for COX inhibition or ED_{50} values from in vivo analgesic or antidepressant studies have not been reported in the scientific literature.

Assay	Parameter	Value	Reference
COX-1 Inhibition	IC50	No data available	-
COX-2 Inhibition	IC50	No data available	-
Hot Plate Test	ED50	No data available	-
Forced Swim Test	ED50	No data available	-
Receptor Binding Assays	K _i / IC ₅₀	No data available	-

Toxicology and Safety Information

The toxicological properties of **Butacetin** have not been extensively investigated. The available information is primarily from safety data sheets for structurally related compounds.



Hazard Information	Precautionary Measures	Reference
May cause an allergic skin reaction.	Wear protective gloves/protective clothing/eye protection/face protection. If on skin: Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention.	[5]
Suspected of causing genetic defects.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.	[3]
Suspected of causing cancer.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.	[3]
Irritating to eyes and respiratory system.	Avoid breathing dust/fume/gas/mist/vapors/spr ay. Use only outdoors or in a well-ventilated area. If in eyes: Rinse cautiously with water for several minutes.	[1]

Conclusion

Butacetin is an acetanilide derivative with reported analgesic and antidepressant properties. While its basic chemical and physical characteristics are known, there is a significant lack of detailed scientific data regarding its synthesis, pharmacological activity, mechanism of action, and toxicology. The proposed mechanism as a COX inhibitor is based on its structural similarity to other analgesics. The experimental protocols provided in this guide are generalized and would require specific adaptation and validation for the evaluation of **Butacetin**. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound and to validate its potential therapeutic uses.



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